molecular formula C4H4N4O2S B1273404 4-Amino-5-nitropyrimidine-2-thiol CAS No. 6266-15-5

4-Amino-5-nitropyrimidine-2-thiol

Cat. No.: B1273404
CAS No.: 6266-15-5
M. Wt: 172.17 g/mol
InChI Key: ZUBDTVFGNPAKFJ-UHFFFAOYSA-N
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Description

4-Amino-5-nitropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C₄H₄N₄O₂S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position, a nitro group at the fifth position, and a thiol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, undergoing several steps such as ring closure, aromatization, and S-methylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-nitropyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-nitropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-nitropyrimidine-2-thiol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-nitropyrimidine-2-thiol is unique due to the presence of all three functional groups (amino, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392755
Record name ST50769663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-15-5
Record name NSC32810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50769663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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